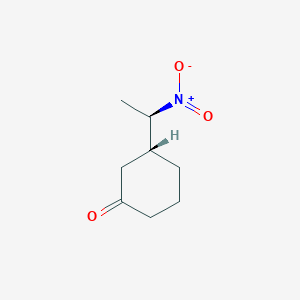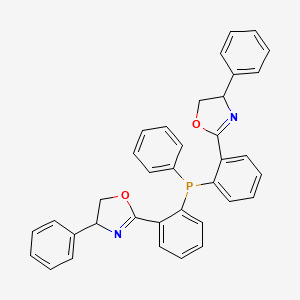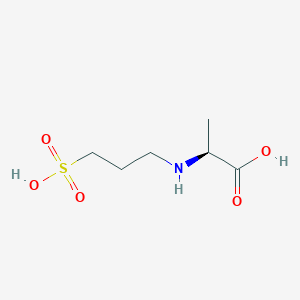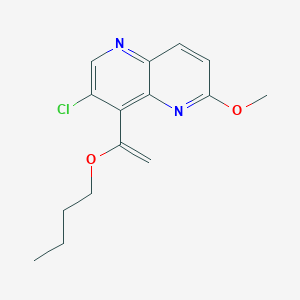![molecular formula C39H42N2O8 B15158089 4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)
4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-asp-odmab involves the protection of the aspartic acid side chain with the Dmab group. The Dmab group can be removed selectively by treatment with 2% hydrazine in dimethylformamide (DMF) . This selective removal makes Fmoc-asp-odmab an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .
Industrial Production Methods
Industrial production of Fmoc-asp-odmab typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-asp-odmab undergoes several types of chemical reactions, including:
Substitution Reactions: The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF.
Common Reagents and Conditions
Hydrazine in DMF: Used for the selective removal of the Dmab group.
DIPEA in DMF/water: Used to address sluggish cleavage of the aminobenzyl moiety.
HCl in dioxane: Another reagent used to address sluggish cleavage.
Major Products Formed
The major products formed from these reactions are cyclic peptides and other peptide derivatives, which are useful in various scientific research applications .
Applications De Recherche Scientifique
Fmoc-asp-odmab is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used in the synthesis of cyclic peptides and peptide libraries.
Drug Development: Employed in the development of peptide-based drugs due to its ability to form stable peptide bonds.
Biological Research: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of Fmoc-asp-odmab involves the selective removal of the Dmab group in the presence of tBu-based protecting groups. This selective removal allows for the preparation of cyclic peptides and other peptide derivatives. The molecular targets and pathways involved include the formation of stable peptide bonds and the prevention of aspartimide formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Glu (OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Cys (Trt)-OH: Used in the synthesis of peptides containing cysteine residues.
Fmoc-Asp (OtBu)-OH: Similar to Fmoc-asp-odmab but with a different protecting group.
Uniqueness
Fmoc-asp-odmab is unique due to its quasi-orthogonal protection and the selective removal of the Dmab group. This makes it particularly advantageous for the synthesis of cyclic peptides and peptide libraries .
Propriétés
Formule moléculaire |
C39H42N2O8 |
|---|---|
Poids moléculaire |
666.8 g/mol |
Nom IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45) |
Clé InChI |
HMGGDHLJBRXJCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)


![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)



![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)
